molecular formula C7H2BrClN2O4S B1484668 3-Bromo-6-cyano-2-nitrobenzenesulfonyl chloride CAS No. 1807044-83-2

3-Bromo-6-cyano-2-nitrobenzenesulfonyl chloride

Cat. No.: B1484668
CAS No.: 1807044-83-2
M. Wt: 325.52 g/mol
InChI Key: NKLKSHXNGRFYJM-UHFFFAOYSA-N
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Description

3-Bromo-6-cyano-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrClN2O4S and a molecular weight of 325.52 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-6-cyano-2-nitrobenzenesulfonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-6-cyano-2-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-6-cyano-2-nitrobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and analytical methods.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 3-Bromo-6-cyano-2-nitrobenzenesulfonyl chloride exerts its effects involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is crucial in its applications in organic synthesis and other fields.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-6-cyano-2-nitrobenzenesulfonyl chloride include:

  • 6-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride
  • 2-Nitrobenzenesulfonyl chloride

Compared to these compounds, this compound is unique due to the presence of both bromine and cyano groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

3-bromo-6-cyano-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-5-2-1-4(3-10)7(16(9,14)15)6(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKSHXNGRFYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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